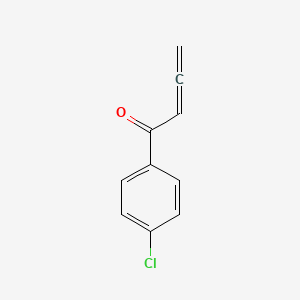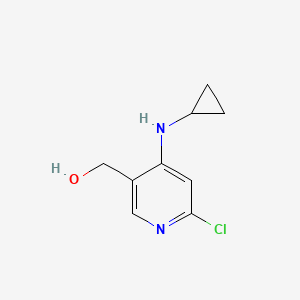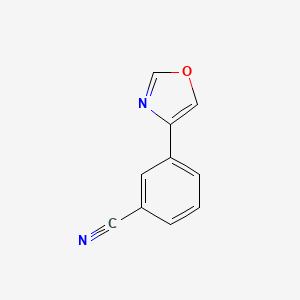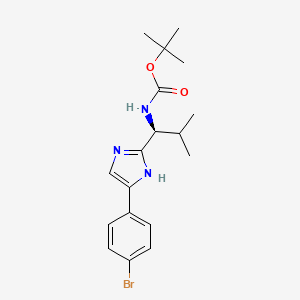
1-(4-Chlorophenyl)buta-2,3-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 4-chlorophenyl ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the ketone is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents include NaBH4 and LiAlH4.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Alcohols: Formed through nucleophilic addition or reduction reactions.
Carboxylic Acids: Result from oxidation reactions.
Substituted Aromatics: Produced through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)buta-2,3-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be compared with other similar compounds, such as:
Benzylideneacetone: Similar in structure but lacks the chlorine substituent.
Chalcones: Contain a similar α,β-unsaturated carbonyl system but differ in the aromatic substituents.
Dibenzylideneacetone: Contains two benzylidene groups, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propadienyl group, which imparts distinct chemical and biological properties.
Propiedades
InChI |
InChI=1S/C10H7ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHNKRYBHXBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]carbamate](/img/structure/B8250152.png)
![1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile](/img/structure/B8250165.png)












